5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde
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Overview
Description
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrFNO and a molecular weight of 268.08 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors followed by halogenation and formylation reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form various derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde involves its interaction with specific molecular targets. For example, its derivatives can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
5-Bromo-8-fluoro-6-methylquinoline-2-carbaldehyde can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and positions, leading to variations in their chemical reactivity and biological activity . The unique combination of bromine, fluorine, and aldehyde groups in this compound makes it particularly valuable for certain applications .
Properties
CAS No. |
1420794-57-5 |
---|---|
Molecular Formula |
C11H7BrFNO |
Molecular Weight |
268.08 g/mol |
IUPAC Name |
5-bromo-8-fluoro-6-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrFNO/c1-6-4-9(13)11-8(10(6)12)3-2-7(5-15)14-11/h2-5H,1H3 |
InChI Key |
SBGDIUMQBDUNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Br)C=CC(=N2)C=O)F |
Origin of Product |
United States |
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